

# Rocatinlimab (AMG 451): Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SKP-451   |           |
| Cat. No.:            | B12772338 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Rocatinlimab (also known as AMG 451 or KHK4083) is an investigational human monoclonal antibody that represents a potential first-in-class T-cell rebalancing therapy for the treatment of moderate-to-severe atopic dermatitis (AD).[1][2] Developed by Amgen and Kyowa Kirin, rocatinlimab targets the OX40 receptor (CD134), a key co-stimulatory molecule expressed on activated T cells.[3][4][5] By inhibiting the OX40 pathway, rocatinlimab aims to reduce the number and activity of pathogenic T cells that drive the inflammatory cascade in atopic dermatitis.[1][2][6] This document provides an overview of the in vivo experimental protocols for rocatinlimab, based on available preclinical and clinical data, to guide researchers in the field of dermatology and immunology.

## **Mechanism of Action**

Rocatinlimab is a non-fucosylated IgG1 monoclonal antibody that binds to the OX40 receptor on activated T cells.[7] The interaction between OX40 and its ligand, OX40L (expressed on antigen-presenting cells), is a crucial co-stimulatory signal for T-cell proliferation, survival, and cytokine production.[8] In atopic dermatitis, pathogenic T helper 2 (Th2) cells, as well as Th1, Th17, and Th22 cells, exhibit elevated expression of OX40.[9] Rocatinlimab blocks the OX40-OX40L interaction, thereby inhibiting downstream signaling pathways. This leads to a reduction in the number of pathogenic effector and memory T cells, which in turn suppresses the inflammatory response characteristic of atopic dermatitis.[1][4][6]



# **Signaling Pathway**

The following diagram illustrates the OX40-OX40L signaling pathway and the mechanism of action of Rocatinlimab.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. OX40 in the Pathogenesis of Atopic Dermatitis—A New Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolone-Induced Atopic Dermatitis (AD) Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]



- 4. OX40-OX40L Inhibition for the Treatment of Atopic Dermatitis—Focus on Rocatinlimab and Amlitelimab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Phase 2a Success: IMG-007 Nondepleting Anti-OX40 Antibody in Atopic Dermatitis [synapse.patsnap.com]
- 8. OX40L blockade protects against inflammation-driven fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Rocatinlimab (AMG 451): Application Notes and Protocols for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772338#rocatinlimab-amg-451-experimental-protocol-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com